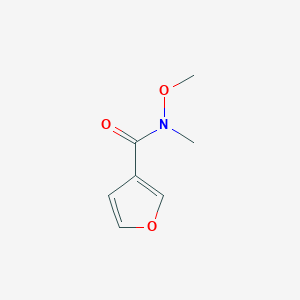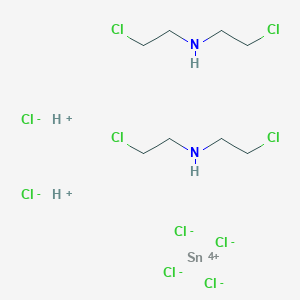
5-氟-2-肼基吡啶
描述
Synthesis Analysis
The synthesis of 5-Fluoro-2-hydrazinylpyridine and related compounds has been explored through various methods. One approach involves the hydrozinolysis of 3-thioxo-analogues to achieve novel fluorine-substituted heterobicyclic nitrogen systems, which have potential as HIV-1 inhibitors . Another study presents a radiosynthesis method for 2-amino-5-[18F]fluoropyridines, which are synthesized in good yields through a palladium-catalyzed amination sequence . Additionally, a novel synthesis route for 2-amino-5-fluoropyridine has been proposed, which simplifies experimental operations and improves yield and purity compared to previously reported methods .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are characterized using various spectroscopic techniques. Mass spectrometry (MS), infrared (IR), ultraviolet-visible (UV-VIS), proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR) spectral data are used to characterize the structures of novel fluorine-substituted heterobicyclic nitrogen systems . Similarly, the structure of 2-amino-5-fluoropyridine synthesized through the novel route is confirmed by 1H-NMR and IR spectroscopy .
Chemical Reactions Analysis
The chemical reactivity of fluoropyridine derivatives is explored in several studies. For instance, the photophysical properties of 5-(4-fluorophenyl)-2-hydroxypyridine (FP2HP) are investigated, revealing its potential as a chemosensor for transition metal ions due to changes in absorption and emission properties in the presence of these ions . The synthesis of 5-aryl-2,2'-bipyridines bearing fluorinated aniline residues demonstrates the influence of fluorine atoms on the reactivity and photophysical properties of these "push-pull" fluorophores .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluoropyridine derivatives are diverse. The photophysical properties of FP2HP are studied, showing weak fluorescence due to the presence of electron-rich nitrogen and electron-deficient fluorine atoms . The thermal behavior of lanthanide complexes with 2-fluorobenzoic acid and 5,5'-dimethyl-2,2'-bipyridine is investigated, indicating thermal stability up to 450 K and characteristic fluorescence of lanthanide ions . The photophysical properties of new 2-(5-arylpyridine-2-yl)-6-(het)arylquinoline-based fluorophores are also studied, confirming their non-linear optic behavior .
科学研究应用
医学影像应用
5-氟-2-肼基吡啶衍生物,如氟-18 标记的氟吡啶,在医学影像中具有重要的应用,特别是在正电子发射断层扫描 (PET) 中。这些衍生物提供了一种将氟-18 引入吡啶环上特定位置的方法,从而提高了放射性示踪剂在医学影像中的稳定性和潜力 (Carroll, Nairne, & Woodcraft, 2007)。
癌症化疗研究
在癌症化疗领域,5-氟-2-肼基吡啶的衍生物,如 5-氟尿嘧啶 (5-FU) 和 5-氟-2'-脱氧尿苷 (5-FUDR),已被广泛研究。这些化合物用于晚期癌症的姑息治疗,重点是乳腺和胃肠道肿瘤 (Heidelberger & Ansfield, 1963)。
HIV-1 活性抑制
新型氟代化合物,包括 5-氟-2-肼基吡啶衍生物,已被合成并评估了其对 HIV-1 活性的潜在抑制作用。这些衍生物被探索用于治疗 HIV-1 感染的潜力 (Abdel-Rahman, Makki, & Al-Romaizan, 2014)。
药物代谢监测
5-氟-2-肼基吡啶衍生物还用于研究体内氟尿嘧啶等药物的代谢。19F NMR 等技术可以无创监测肿瘤和肝脏中的药物代谢,为肿瘤学研究提供有价值的见解 (Stevens 等,1984)。
新型吡啶核苷的合成
与 5-氟胞嘧啶相关的吡啶核苷的合成研究涉及 5-氟-2-肼基吡啶的衍生物。这些研究对于了解这些核苷的结构和潜在治疗应用至关重要 (Nesnow & Heidelberger, 1975)。
安全和危害
属性
IUPAC Name |
(5-fluoropyridin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN3/c6-4-1-2-5(9-7)8-3-4/h1-3H,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEZFYOWXLYYNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80601296 | |
| Record name | 5-Fluoro-2-hydrazinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-hydrazinylpyridine | |
CAS RN |
145934-90-3 | |
| Record name | 5-Fluoro-2-hydrazinylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145934-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-hydrazinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoro-2-hydrazinylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol Hydrochloride](/img/structure/B130585.png)




![(3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one](/img/structure/B130599.png)

